Sodium tetradecyl sulfate

Vue d'ensemble

Description

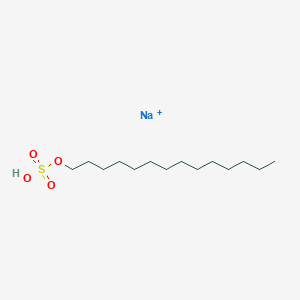

Le tétradécylsulfate de sodium est un surfactant anionique courant. Il s'agit du sel de sodium de l'ester sulfate de tétradécanol, qui forme des micelles. Ce composé est un solide blanc, soluble dans l'eau, à faible toxicité et possède de nombreuses utilisations pratiques.

Mécanisme D'action

Target of Action

Sodium tetradecyl sulfate primarily targets the endothelial cells in the veins . These cells line the interior surface of blood vessels and play a crucial role in vascular biology, including the regulation of blood flow and coagulation .

Mode of Action

This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations of this compound can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic (clot-promoting) endothelium in the process .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of blood clots and scar tissue inside certain types of veins . This compound increases the formation of these elements, which helps decrease the dilation of enlarged veins .

Pharmacokinetics

It’s known that the compound is administered via intravenous injection , suggesting that it has direct access to the bloodstream and can be distributed rapidly throughout the body.

Result of Action

The action of this compound results in the inflammation of the intima (inner layer of the vein) and thrombus (blood clot) formation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by the specific characteristics of the patient’s veins, such as their size and the competence of their valves .

Analyse Biochimique

Biochemical Properties

Sodium tetradecyl sulfate is a potent toxin for endothelial cells . It is used as a sclerosing agent in sclerotherapy . Its action is on the lipid molecules in the cells of the vein wall, causing inflammatory destruction of the internal lining of the vein and thrombus formation eventually leading to sclerosis of the vein .

Cellular Effects

This compound works by increasing the formation of blood clots and scar tissue inside certain types of veins . This helps decrease dilation of enlarged veins . It is used to treat small uncomplicated varicose veins in the legs .

Molecular Mechanism

This compound is a potent toxin for endothelial cells . Brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .

Dosage Effects in Animal Models

In rats given 0.15 g/kg in drinking water for 30 days, no appreciable toxicity was seen, although some growth inhibition was discernible .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tétradécylsulfate de sodium est synthétisé par traitement de l'alcool tétradécylique avec du trioxyde de soufre, suivi de la neutralisation de l'acide pyrosulfurique résultant par de l'hydroxyde de sodium . Ce procédé comprend les étapes suivantes :

Sulfonation : L'alcool tétradécylique est mis à réagir avec le trioxyde de soufre pour former du tétradécylsulfate.

Neutralisation : Le tétradécylsulfate résultant est ensuite neutralisé par de l'hydroxyde de sodium pour produire du tétradécylsulfate de sodium.

Méthodes de production industrielle : La production industrielle du tétradécylsulfate de sodium suit la même voie de synthèse, mais à plus grande échelle. Le procédé est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes requises pour les applications médicales et industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le tétradécylsulfate de sodium subit principalement des réactions de substitution en raison de la présence du groupe ester sulfate. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent généralement des nucléophiles qui attaquent le groupe ester sulfate, conduisant à la formation de divers dérivés.

Réactions d'oxydation : Le tétradécylsulfate de sodium peut être oxydé à l'aide d'oxydants forts tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction : La réduction peut être obtenue à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés d'esters sulfates, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation de différents alcools et hydrocarbures .

4. Applications de la recherche scientifique

Le tétradécylsulfate de sodium a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme surfactant dans diverses réactions et procédés chimiques, notamment l'émulsification et la formation de micelles.

Biologie : En recherche biologique, il est utilisé pour étudier les interactions de la membrane cellulaire et le repliement des protéines en raison de ses propriétés de surfactant.

Médecine : Le tétradécylsulfate de sodium est le composant actif des médicaments sclérosants utilisés pour le traitement des varices et des veines en araignée.

5. Mécanisme d'action

Le tétradécylsulfate de sodium agit comme une toxine puissante pour les cellules endothéliales. Une brève exposition à des concentrations même faibles est efficace pour éliminer l'endothélium sur une distance considérable, exposant ainsi l'endothélium hautement thrombocytaire dans le processus. Cette action conduit à une inflammation de l'intima et à la formation de thrombus, qui obstrue généralement la veine injectée. La formation subséquente de tissu fibreux entraîne une oblitération partielle ou complète de la veine, qui peut être ou non permanente .

Composés similaires :

Polidocanol : Un autre sclérosant utilisé dans le traitement des varices. Il est moins puissant que le tétradécylsulfate de sodium, mais il a un mécanisme d'action similaire.

Dodécylsulfate de sodium : Un surfactant anionique apparenté ayant des propriétés similaires, mais une chaîne alkyle plus courte, le rendant moins efficace dans certaines applications.

Unicité : Le tétradécylsulfate de sodium est unique en raison de sa structure moléculaire spécifique, qui lui confère des propriétés de surfactant optimales pour les applications médicales et industrielles. Sa capacité à former des micelles et son efficacité en tant que sclérosant en font un composé précieux dans divers domaines .

Applications De Recherche Scientifique

Sodium tetradecyl sulfate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micelle formation.

Biology: In biological research, it is used to study cell membrane interactions and protein folding due to its surfactant properties.

Medicine: this compound is the active component in sclerosant drugs used for the treatment of varicose and spider veins.

Comparaison Avec Des Composés Similaires

Polidocanol: Another sclerosant used in the treatment of varicose veins. It is less potent than sodium tetradecyl sulfate but has a similar mechanism of action.

Sodium dodecyl sulfate: A related anionic surfactant with similar properties but a shorter alkyl chain, making it less effective in certain applications.

Uniqueness: this compound is unique due to its specific molecular structure, which provides optimal surfactant properties for medical and industrial applications. Its ability to form micelles and its effectiveness as a sclerosant make it a valuable compound in various fields .

Activité Biologique

Sodium tetradecyl sulfate (STS) is an anionic surfactant primarily utilized as a sclerosing agent in medical procedures, particularly in sclerotherapy for treating various vascular anomalies. Its biological activity is characterized by its effects on endothelial cells, thrombus formation, and the induction of inflammation, which are critical to its therapeutic applications.

This compound exerts its biological effects through several mechanisms:

- Endothelial Cell Toxicity : STS is known to be a potent toxin for endothelial cells. Even low concentrations can effectively strip the endothelium, exposing thrombogenic surfaces and leading to thrombus formation .

- Inflammation and Thrombosis : Upon injection, STS induces intimal inflammation and venous thrombus formation. This process results in the occlusion of the injected vein, followed by the formation of fibrous tissue which may lead to either temporary or permanent obliteration of the vein .

- Hypercoagulable State : STS can induce a hypercoagulable state by selectively inhibiting protein C, promoting platelet aggregation, and causing vasospasm, which contributes to hemostasis during active bleeding situations .

Clinical Applications

STS is primarily used in sclerotherapy for treating conditions such as:

- Varicose Veins : STS is FDA-approved for this indication and has shown efficacy in reducing symptoms and improving cosmetic appearance .

- Lymphatic Malformations : Studies have demonstrated that STS is effective for treating lymphatic malformations, particularly in pediatric patients. A retrospective study indicated that 51.7% of children treated with STS experienced complete resolution of their lesions .

- Other Vascular Anomalies : It has also been used off-label for conditions such as hemangiomas, pyogenic granulomas, and telangiectasias .

Efficacy Data

A review of clinical studies provides insight into the efficacy of STS across various applications:

Case Studies

- Takotsubo Cardiomyopathy : A case study reported a 70-year-old woman developing takotsubo cardiomyopathy following sclerotherapy with STS. This highlights potential cardiovascular risks associated with its use .

- Lymphatic Malformations : In a cohort of 38 children treated with percutaneous sclerotherapy using STS, outcomes varied based on lesion type. Macrocystic lesions had a significantly higher resolution rate compared to microcystic lesions (95.2% vs. lower rates) suggesting that lesion classification impacts treatment efficacy .

Adverse Effects

Commonly reported side effects associated with STS include:

Propriétés

Key on ui mechanism of action |

Sodium tetradecyl sulfate is a potent toxin for endothelial cells in that brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process. Diluted sodium tetradecyl sulfate is also able to induce a hypercoagulable state, possibly by selective inhibition of protein C, and can also promote platelet aggregation. |

|---|---|

Numéro CAS |

1191-50-0 |

Formule moléculaire |

C14H30O4S.Na C14H30NaO4S |

Poids moléculaire |

317.44 g/mol |

Nom IUPAC |

sodium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

Clé InChI |

JHWQZRARWFDALJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

Key on ui other cas no. |

1191-50-0 |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

Sodium Tetradecyl Sulfate Sotradecol Sotradecol Sodium Sulfate, Sodium Tetradecyl Tergitol 4 Tetradecyl Sulfate, Sodium Trombavar Trombova |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tetradecyl sulfate exert its sclerosing effect on blood vessels?

A1: this compound (STS) functions as a detergent sclerosant, causing damage to the endothelium, the inner lining of blood vessels [, ]. This damage triggers an inflammatory response, leading to the formation of a thrombus within the vessel lumen [, ]. Over time, fibrosis occurs, ultimately resulting in the closure and disappearance of the treated vessel [, , ].

Q2: Are there differences in the cellular responses elicited by this compound and polidocanol, another commonly used sclerosant?

A2: Yes, while both agents induce cell death at high concentrations, they exhibit distinct effects on cell morphology at sublytic levels []. For instance, STS can induce erythrocyte acanthocytosis and macrocytosis, while polidocanol promotes Rouleaux formation and increases target cells and stomatocytes []. These differences highlight the specific interactions each sclerosant has with cellular components.

Q3: Does this compound impact cell signaling pathways?

A3: Research suggests that STS exposure can activate both calcium signaling and nitric oxide production pathways in endothelial cells prior to cell death []. The timing of these events is concentration-dependent, indicating a dose-response relationship in the cellular response to STS [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3(CH2)13OSO3Na, and its molecular weight is 316.44 g/mol.

Q5: Are there concerns regarding the systemic effects of this compound after injection?

A5: Yes, studies have shown that the use of dehydrated alcohol or STS during sclerotherapy can lead to disruptions in coagulation profiles []. This can manifest as a decrease in platelets and fibrinogen, an increase in prothrombin time, and a conversion from negative to positive D-dimer levels []. These coagulation disturbances could potentially increase the risk of bleeding or thrombosis in susceptible individuals [].

Q6: What types of vascular anomalies has this compound been used to treat?

A6: STS has demonstrated efficacy in treating a range of vascular anomalies, including varicose veins, telangiectasias, hemangiomas, pyogenic granulomas, and venous malformations [, , , , ]. It has also shown promise in managing lymphatic malformations [].

Q7: Can this compound be used for conditions other than vascular anomalies?

A7: Yes, STS has shown efficacy in treating various non-vascular lesions, including digital mucous cysts [], ganglion cysts [], oral mucoceles [], and conjunctival inclusion cysts [].

Q8: Are there any specific advantages of using this compound over other treatment options for certain conditions?

A8: While not always the most effective option, STS is often chosen for its simplicity, low cost, and suitability for outpatient procedures [, , , ]. It can be particularly useful in settings where technologically advanced equipment is unavailable [, ].

Q9: What is the role of this compound in managing difficult-to-treat hemangiomas?

A10: STS has been used successfully in treating challenging hemangiomas, including large posterior and hypopharyngeal hemangiomas and lesions in patients with Klippel-Trenaunay syndrome []. It has also been used as an adjunct to surgery in cases where complete resection is difficult [, ].

Q10: Can this compound be used in conjunction with other treatment modalities?

A11: Yes, STS can be used before surgery to reduce the size of vascular lesions, facilitating a less invasive surgical procedure [, ]. It has also been used as an adjunct to embolization in treating complex vascular malformations [].

Q11: What are the potential adverse effects of this compound injection?

A12: Common side effects include pain, erythema, swelling, hyperpigmentation, telangiectatic matting, and ulceration []. In some cases, more serious complications, such as anaphylaxis [], pulmonary embolism, stroke, and myocardial infarction, have been reported [].

Q12: Are there any specific precautions or considerations to keep in mind when using this compound for sclerotherapy?

A13: To minimize the risk of complications, it is crucial to use the minimal effective dose of STS and inject it slowly at multiple sites []. Injecting the sclerosant from normal skin into the lesion, applying post-injection compression, and allowing any formed scab to separate naturally are also important precautions [].

Q13: How does the use of this compound foam compare to liquid sclerotherapy?

A14: Foam sclerotherapy, where STS is combined with air or gas, is gaining popularity as it allows for better visualization of the sclerosant distribution within the vessel [, , ]. The foam formulation also tends to displace blood more effectively, potentially increasing the contact time between the sclerosant and the vessel wall [, ].

Q14: Is ultrasound guidance commonly used during this compound sclerotherapy?

A15: Yes, ultrasound guidance is increasingly utilized in STS sclerotherapy, especially for larger vessels or those located deeper beneath the skin [, , ]. This imaging technique helps ensure accurate injection of the sclerosant and minimizes the risk of extravasation [, ].

Q15: What methods are used to assess the effectiveness of this compound sclerotherapy?

A16: Treatment efficacy is typically assessed through clinical examination, photographic documentation, and sometimes imaging studies like ultrasound [, , ]. Histological analysis of treated tissues can provide insights into the cellular changes induced by STS [, , , ].

Q16: Were there any concerns raised regarding the quality and consistency of this compound solutions obtained from compounding pharmacies?

A17: Yes, a study analyzing commercially available STS solutions from compounding pharmacies found significant variations in actual STS concentrations compared to the labeled amounts []. Additionally, concerning levels of the contaminant carbitol were detected in all tested samples []. This highlights the importance of using pharmaceutical-grade STS from reputable manufacturers to ensure both efficacy and patient safety.

Q17: Are there reports of allergic reactions to this compound?

A18: While rare, allergic reactions to STS have been reported [, ]. One study documented a mild allergic reaction in a patient after STS injection for orbital lymphangioma []. It is crucial to have appropriate emergency medications and protocols in place to manage potential hypersensitivity reactions.

Q18: What are some alternative sclerosants used in clinical practice?

A19: Common alternatives to STS include polidocanol, hypertonic saline, and ethanolamine oleate [, , , ]. The choice of sclerosant depends on factors like the type and size of the lesion, patient factors, and the experience of the clinician [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.